molecular formula C17H14N6OS2 B2642127 2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide CAS No. 1903153-09-2

2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide

Katalognummer: B2642127
CAS-Nummer: 1903153-09-2
Molekulargewicht: 382.46
InChI-Schlüssel: PIJOYPNTWXVRAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide is a high-purity chemical compound offered for research and development purposes. This molecule features a complex structure combining pyridazine, triazole, thiophene, and pyridine rings, suggesting potential as a key intermediate or scaffold in medicinal chemistry. Compounds within this structural class, particularly those based on the [1,2,4]triazolo[4,3-b]pyridazine core, are frequently investigated in pharmaceutical research for their biological activity. For instance, similar triazolopyridazine derivatives have been identified and patented as inhibitors of protein kinases like p38 MAPK, a well-known target for inflammatory diseases . This indicates its potential application in developing novel therapeutic agents for conditions such as rheumatoid arthritis, Crohn's disease, and other pathologies mentioned in related patent literature . The specific mechanism of action for this reagent would need to be determined through targeted in vitro and in vivo studies, but its design offers a versatile platform for probing biological systems. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary handling and safety protocols should be followed by qualified researchers.

Eigenschaften

IUPAC Name

2-methylsulfanyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c1-25-17-12(3-2-7-18-17)16(24)19-9-15-21-20-14-5-4-13(22-23(14)15)11-6-8-26-10-11/h2-8,10H,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJOYPNTWXVRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediatesThe final step involves the coupling of the pyridine-3-carboxamide moiety under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings .

Wissenschaftliche Forschungsanwendungen

2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Key Regions

Compound Core Structure Position 6 Substituent Position 3 Substituent Key NMR Shift Regions (ppm)
Target Compound Triazolo[4,3-b]pyridazine Thiophen-3-yl Pyridine-3-carboxamide (CH₂) Regions A/B (hypothesized)
N-(3-(6-Methyl-triazolo)phenyl)benzamide Triazolo[4,3-b]pyridazine Methyl Benzamide Not reported
Rapa analogs Macrolide Variable Variable Regions A/B (Δδ = 0.5–1.2)

The methylsulfanyl group may improve lipophilicity, influencing membrane permeability .

Bioactivity Profiles

Triazolopyridazine derivatives exhibit moderate to strong antimicrobial activity. For example, N-(3-(6-methyl-triazolo)phenyl)benzamide analogs demonstrated inhibitory effects against bacterial and fungal strains, with MIC values ranging from 8–64 µg/mL . While direct bioactivity data for the target compound is unavailable, its structural features suggest comparable or enhanced efficacy due to:

Thiophene’s bioisosteric properties : Mimics phenyl groups while offering improved metabolic stability.

Pyridine-3-carboxamide’s hydrogen-bonding capacity : May target enzymes or receptors with polar active sites.

Table 2: Hypothetical Bioactivity Comparison

Compound Antimicrobial Activity (MIC, µg/mL) Predicted Target
Target Compound Not tested (hypothesized: 4–32) Kinases/Cytochrome P450
N-(3-(6-Methyl-triazolo)phenyl)benzamide 8–64 (bacterial/fungal) Microbial cell wall synthesis

Biologische Aktivität

The compound 2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on cancer cell lines and its mechanism of action as an inhibitor of specific kinases.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

  • Molecular Formula : C15_{15}H14_{14}N4_{4}S
  • Molecular Weight : 298.36 g/mol
  • PubChem ID : 6401906

Recent studies have focused on the compound's ability to inhibit c-Met kinase, a receptor tyrosine kinase implicated in various cancers. The inhibition of c-Met is crucial as it plays a role in tumor growth and metastasis.

In Vitro Biological Activity

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the cytotoxic effects observed:

Cell LineIC50_{50} (µM)Notes
A5491.06 ± 0.16High sensitivity
MCF-71.23 ± 0.18Moderate sensitivity
HeLa2.73 ± 0.33Moderate sensitivity
LO2Not DetectedNormal cell line

These results suggest that the compound selectively targets cancer cells while showing minimal effects on normal cells, indicating a potentially favorable therapeutic index.

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    A study evaluated the compound's cytotoxicity using the MTT assay against A549, MCF-7, HeLa, and LO2 cell lines. The results indicated that the compound exhibited potent inhibitory activity against c-Met kinase with an IC50_{50} value comparable to Foretinib, a known c-Met inhibitor .
  • Structure-Activity Relationship (SAR) :
    Further investigations into SAR revealed that modifications to the triazolo-pyridazine scaffold significantly affected biological activity. Compounds with halogen substitutions demonstrated varied potency, suggesting that electronic effects play a critical role in enhancing activity .
  • Apoptosis Induction :
    Flow cytometry analyses indicated that treatment with the compound led to increased late apoptosis in A549 cells, along with cell cycle arrest in the G0/G1 phase. This suggests that the compound not only inhibits proliferation but also triggers programmed cell death mechanisms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.